Triethylbutanedioic acid
Description
Triethylbutanedioic acid, as inferred from its nomenclature, is likely an ester derivative of butanedioic acid (succinic acid) with ethyl groups. Structurally, butanedioic acid contains two carboxylic acid groups; esterification with ethyl alcohol would yield diethyl or triethyl derivatives, though the exact configuration of "this compound" remains ambiguous without further clarification.
Properties
CAS No. |
2103-18-6 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2,2,3-triethylbutanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-4-7(8(11)12)10(5-2,6-3)9(13)14/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
PAAHIGPPWFSBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(CC)(CC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylbutanedioic acid can be synthesized through several synthetic routes. One common method involves the esterification of butanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using excess ethanol and a robust acid catalyst. The process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Triethylbutanedioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions may involve the replacement of one of the ethyl groups with another functional group, using reagents like halogens or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce a variety of substituted derivatives, depending on the reagent used.
Scientific Research Applications
Triethylbutanedioic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: this compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which Triethylbutanedioic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may disrupt bacterial cell membranes, leading to cell death. In antioxidant applications, it may neutralize free radicals, preventing oxidative damage to cells and tissues. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) Fluorinated Carboxylic Acids (ECHA Documents)
- Tricosafluorododecanoic acid and pentacosafluorotridecanoic acid are long-chain perfluoroalkyl substances (PFAS) identified as Substances of Very High Concern (SVHC) due to their persistence, bioaccumulation, and toxicity .
- Contrast with Triethylbutanedioic Acid :
- Structure : PFAS feature fully fluorinated carbon chains, whereas this compound (if an ester) would have hydrocarbon chains with ester linkages.
- Environmental Impact : PFAS are environmentally persistent; esterified succinic acid derivatives are typically more biodegradable.
- Applications : PFAS are used in water-repellent coatings, while succinic acid esters may serve as green solvents or pharmaceutical intermediates.
(b) 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic Acid
- Contrast :
- Functional Groups : Contains a brominated thiophene ring and a branched carboxylic acid, unlike the esterified succinic acid backbone of this compound.
- Applications : Likely used in drug synthesis, whereas succinic acid esters are more common in industrial chemistry.
Limitations of the Provided Evidence
- No direct references to this compound or its esters were found in the provided sources.
- The ECHA documents focus on PFAS regulation , and the second source describes an unrelated brominated compound .
- Data tables and research findings cannot be generated due to the absence of relevant physicochemical, toxicological, or application data for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
